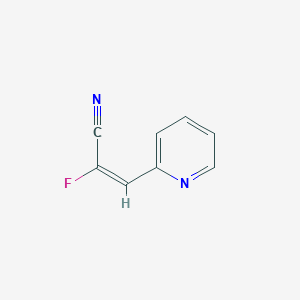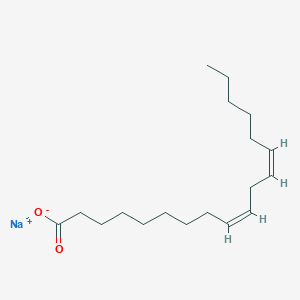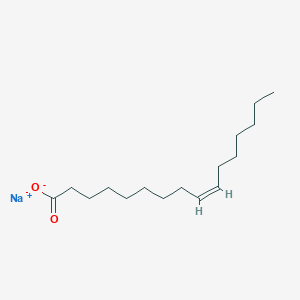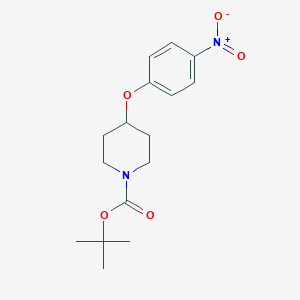
Methyl (1S)-4-methylcyclohex-3-ene-1-carboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Methyl (1S)-4-methylcyclohex-3-ene-1-carboxylate is a chemical compound that has gained significant attention in the field of scientific research due to its unique properties and potential applications. It is a colorless liquid with a molecular formula of C10H16O2 and a molecular weight of 168.24 g/mol.
Wirkmechanismus
The mechanism of action of Methyl (Methyl (1S)-4-methylcyclohex-3-ene-1-carboxylate)-4-methylcyclohex-3-ene-1-carboxylate is not fully understood. However, it is believed to exert its effects through the inhibition of certain enzymes and signaling pathways involved in inflammation, tumor growth, and bacterial growth.
Biochemical and Physiological Effects:
Methyl (Methyl (1S)-4-methylcyclohex-3-ene-1-carboxylate)-4-methylcyclohex-3-ene-1-carboxylate has been shown to exhibit various biochemical and physiological effects. It has been shown to reduce the production of pro-inflammatory cytokines and chemokines, inhibit the growth of various cancer cell lines, and exhibit antibacterial activity against various bacterial strains.
Vorteile Und Einschränkungen Für Laborexperimente
Methyl (Methyl (1S)-4-methylcyclohex-3-ene-1-carboxylate)-4-methylcyclohex-3-ene-1-carboxylate has several advantages for lab experiments. It is readily available, relatively inexpensive, and exhibits a high degree of stability. However, it also has some limitations, including its low solubility in water, which can make it difficult to work with in certain experiments.
Zukünftige Richtungen
There are several future directions for the study of Methyl (Methyl (1S)-4-methylcyclohex-3-ene-1-carboxylate)-4-methylcyclohex-3-ene-1-carboxylate. Some of these include:
1. Further investigation of its potential as a chiral building block in organic synthesis.
2. Exploration of its potential as a therapeutic agent for the treatment of inflammatory diseases, cancer, and bacterial infections.
3. Development of new methods for the synthesis of Methyl (Methyl (1S)-4-methylcyclohex-3-ene-1-carboxylate)-4-methylcyclohex-3-ene-1-carboxylate that are more efficient and environmentally friendly.
4. Investigation of its potential as a biopesticide for use in agriculture.
5. Exploration of its potential as a food preservative.
In conclusion, Methyl (Methyl (1S)-4-methylcyclohex-3-ene-1-carboxylate)-4-methylcyclohex-3-ene-1-carboxylate is a chemical compound with a wide range of potential applications in various scientific research fields. Its unique properties and potential therapeutic benefits make it a promising candidate for further study and development.
Synthesemethoden
Methyl (Methyl (1S)-4-methylcyclohex-3-ene-1-carboxylate)-4-methylcyclohex-3-ene-1-carboxylate can be synthesized through various methods, including the Diels-Alder reaction, Friedel-Crafts acylation, and Grignard reaction. The Diels-Alder reaction involves the reaction of cyclopentadiene with maleic anhydride, followed by the reaction of the resulting adduct with methyl magnesium bromide. The Friedel-Crafts acylation involves the reaction of 4-methylcyclohexanone with ethyl chloroformate, followed by the reaction of the resulting adduct with methanol. The Grignard reaction involves the reaction of 4-methylcyclohexanone with methyl magnesium bromide, followed by the reaction of the resulting adduct with carbon dioxide.
Wissenschaftliche Forschungsanwendungen
Methyl (Methyl (1S)-4-methylcyclohex-3-ene-1-carboxylate)-4-methylcyclohex-3-ene-1-carboxylate has been extensively studied for its potential applications in various scientific research fields. It has been shown to exhibit anti-inflammatory, anti-tumor, and anti-bacterial properties, making it a promising candidate for the development of new drugs and therapies. It has also been studied for its potential use as a chiral building block in organic synthesis.
Eigenschaften
CAS-Nummer |
134235-79-3 |
|---|---|
Produktname |
Methyl (1S)-4-methylcyclohex-3-ene-1-carboxylate |
Molekularformel |
C9H14O2 |
Molekulargewicht |
154.21 g/mol |
IUPAC-Name |
methyl (1S)-4-methylcyclohex-3-ene-1-carboxylate |
InChI |
InChI=1S/C9H14O2/c1-7-3-5-8(6-4-7)9(10)11-2/h3,8H,4-6H2,1-2H3/t8-/m1/s1 |
InChI-Schlüssel |
JNDBPUPULVCVFC-MRVPVSSYSA-N |
Isomerische SMILES |
CC1=CC[C@H](CC1)C(=O)OC |
SMILES |
CC1=CCC(CC1)C(=O)OC |
Kanonische SMILES |
CC1=CCC(CC1)C(=O)OC |
Synonyme |
3-Cyclohexene-1-carboxylicacid,4-methyl-,methylester,(S)-(9CI) |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




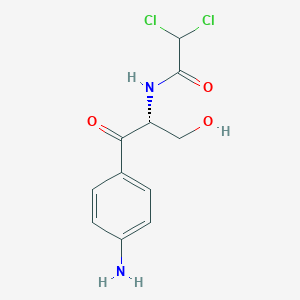
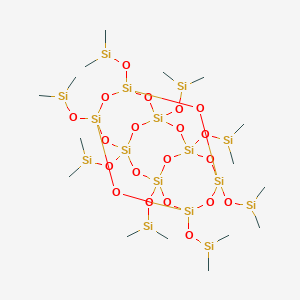
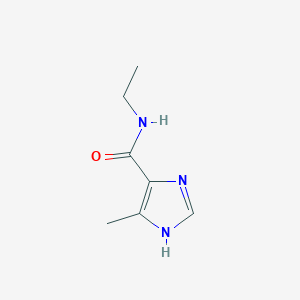
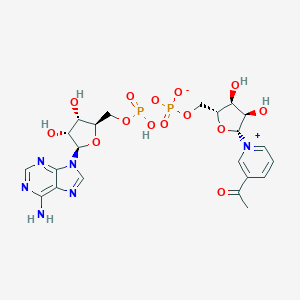

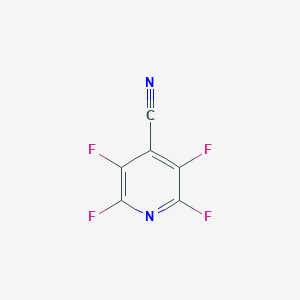
![Benzo[a]phenalen-3-one](/img/structure/B163240.png)
![N-[2-(3,4-diethoxyphenyl)ethyl]-5-morpholin-4-yl-4-phenylthiophene-2-carboxamide](/img/structure/B163245.png)
